molecular formula C16H21FO3 B1326152 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorobutyrophenone CAS No. 898786-04-4

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorobutyrophenone

Cat. No. B1326152
M. Wt: 280.33 g/mol
InChI Key: XEEUXVRRXFMXDX-UHFFFAOYSA-N
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Description

The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorobutyrophenone” is a complex organic molecule. It contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a butyrophenone group, which is a common moiety in various pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the dioxane ring and the butyrophenone group. The dioxane ring is a type of ether, and the butyrophenone group consists of a carbonyl group (C=O) attached to a phenyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the dioxane ring and the butyrophenone group. The carbonyl group in the butyrophenone moiety could potentially undergo various reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbonyl group in the butyrophenone moiety) would influence properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Photovoltaic Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorobutyrophenone and its derivatives have been explored for their potential in photovoltaic applications. A study by Jørgensen and Krebs (2005) involved the stepwise synthesis of oligophenylenevinylenes (OPVs) using a series of monomers, including derivatives of the compound . These OPVs were tested as active materials in photovoltaic cells, achieving conversion efficiencies ranging from 0.5-1%. This indicates the potential of such compounds in the development of plastic solar cells, contributing to the advancement of renewable energy technologies (Jørgensen & Krebs, 2005).

Synthesis and Characterization

Another aspect of research involves the synthesis and characterization of compounds related to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorobutyrophenone for various applications. Vessally et al. (2011) conducted a study focusing on the synthesis and DFT investigation of dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate. This research contributes to understanding the properties and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Vessally et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical/chemical properties. It could potentially be explored for use in pharmaceuticals or other chemical industries .

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FO3/c1-16(2)10-19-15(20-11-16)9-5-8-14(18)12-6-3-4-7-13(12)17/h3-4,6-7,15H,5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEUXVRRXFMXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645928
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorobutyrophenone

CAS RN

898786-04-4
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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